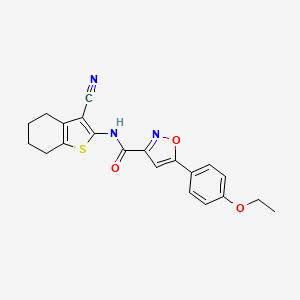

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Description

- The compound’s IUPAC name is N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide .

- It belongs to the class of heterocyclic compounds, containing both oxazole and benzothiophene moieties.

- Benzothiophenes are sulfur-containing aromatic compounds, and oxazoles are five-membered heterocycles with oxygen and nitrogen atoms.

- This compound may have interesting pharmacological properties due to its structural features.

Properties

Molecular Formula |

C21H19N3O3S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C21H19N3O3S/c1-2-26-14-9-7-13(8-10-14)18-11-17(24-27-18)20(25)23-21-16(12-22)15-5-3-4-6-19(15)28-21/h7-11H,2-6H2,1H3,(H,23,25) |

InChI Key |

PDTQUPSCHCJBNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.

- one approach could involve the condensation of appropriate starting materials, followed by cyclization to form the oxazole ring.

- Industrial production methods would likely involve optimization of existing synthetic routes for scale-up.

Chemical Reactions Analysis

Oxidation: The cyano group could undergo oxidation to form a carboxylic acid or other functional groups.

Reduction: Reduction of the cyano group could yield an amine or other reduced derivatives.

Substitution: The compound may undergo nucleophilic substitution reactions at various positions.

Common Reagents: Reagents like sodium cyanide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) could be used.

Major Products: These reactions would yield derivatives with modified functional groups.

Scientific Research Applications

Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial activity).

Chemistry: Study its reactivity and explore novel transformations.

Biology: Investigate its effects on cellular processes or receptors.

Industry: Explore applications in materials science or catalysis.

Mechanism of Action

- The compound’s mechanism of action would depend on its specific targets.

- It could interact with enzymes, receptors, or other biomolecules.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

- Unfortunately, without specific literature references, I cannot provide a direct comparison.

- you may want to explore related benzothiophene or oxazole derivatives.

- Similar compounds could include other heterocyclic analogs with cyano or ethoxy substituents.

Remember that this information is based on general knowledge, and for accurate details, further research and specific references are necessary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.